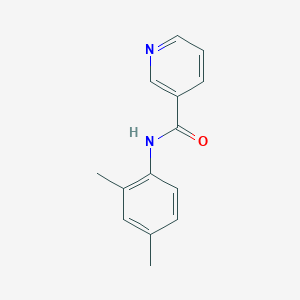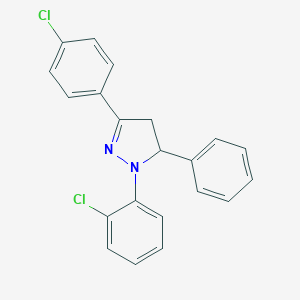![molecular formula C16H19Cl4F3N2O B412700 N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide](/img/structure/B412700.png)
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide is a synthetic organic compound with the molecular formula C17H21Cl4F3N2O. It is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trichloroethanol under acidic conditions to form an intermediate. This intermediate is then reacted with heptanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for halogen substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
科学的研究の応用
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially disrupting their normal functions. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cell membranes .
類似化合物との比較
Similar Compounds
- **N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide
- **N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}hexanamide
- **N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}dodecanamide
Uniqueness
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide is unique due to its specific combination of halogen atoms and the heptanamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C16H19Cl4F3N2O |
|---|---|
分子量 |
454.1g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]heptanamide |
InChI |
InChI=1S/C16H19Cl4F3N2O/c1-2-3-4-5-6-13(26)25-14(15(18,19)20)24-12-9-10(16(21,22)23)7-8-11(12)17/h7-9,14,24H,2-6H2,1H3,(H,25,26) |
InChIキー |
DTQGFWGGSWGDJY-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
正規SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B412622.png)



![2,4-Dibromo-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}-1,3-benzenediol](/img/structure/B412630.png)
![8-{[(4-Amino-3,5-dichlorophenyl)imino]methyl}-1-naphthoic acid](/img/structure/B412632.png)
![1,5-dimethyl-4-({[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B412634.png)



![2-Methylpropyl 6-[4-(dimethylamino)phenyl]-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B412641.png)
